

# Health and Safety Considerations for Urea Oxalate: A Technical Guide

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## Compound of Interest

Compound Name: Urea oxalate

Cat. No.: B145975

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the health and safety considerations for **urea oxalate**. The information is compiled from available safety data sheets and scientific literature on **urea oxalate** and its constituent components, urea and oxalic acid. This document is intended to inform researchers, scientists, and drug development professionals on the potential hazards, handling procedures, and toxicological profile of this compound.

## Chemical and Physical Properties

**Urea oxalate** is a salt formed from the reaction of urea and oxalic acid. It is a white crystalline solid.<sup>[1]</sup> Key chemical and physical properties are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C <sub>3</sub> H <sub>6</sub> N <sub>2</sub> O <sub>5</sub>	[2][3]
Molecular Weight	150.09 g/mol	[2]
Appearance	White crystalline solid	[1]
CAS Number	513-80-4	[2][3]

## Hazard Identification and Classification

**Urea oxalate** is classified as a hazardous substance. The primary hazards are associated with its irritant properties and acute toxicity upon ingestion.[4]

Hazard Class	Category	Hazard Statement
Acute Toxicity (Oral)	Category 4	H302: Harmful if swallowed
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation
Serious Eye Damage/Eye Irritation	Category 2A	H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)	Category 3	H335: May cause respiratory irritation

## Toxicological Data

There is a lack of specific quantitative toxicological data for **urea oxalate** as a distinct entity in publicly available literature. The toxicity of **urea oxalate** is inferred from the known toxicities of its components, urea and oxalic acid (oxalate).

## Acute Toxicity

No specific LD50 or LC50 data for **urea oxalate** has been identified.

- Urea: The oral LD50 for urea in rats is reported to be 14,300 mg/kg and in mice is 11,500 mg/kg.[5] Ingestion of large amounts of urea can be toxic, particularly to ruminant animals where it is rapidly converted to ammonia.[5]
- Oxalic Acid: The oral LD50 of oxalic acid in rats is approximately 425 mg/kg bw.[6]

## Cytotoxicity

- Urea: Studies have shown that urea can have cytotoxic and cytokinetic effects on cell lines, such as HeLa cells, at concentrations of 1.0-1.4%.[7] These effects include metaphase arrest, abnormal mitoses, and a decrease in cell growth and viability.[7] Urea can also induce apoptosis and cell cycle delay in renal medullary cells.[8]

- Oxalate: The cytotoxicity of oxalate is primarily attributed to the formation of calcium oxalate monohydrate (COM) crystals, which can cause membrane damage and cell death in renal proximal tubule cells.[9]

## Genotoxicity

- Urea: Genotoxicity studies on urea have generally shown negative results in bacterial reverse mutation assays (Ames test) and in vivo micronucleus tests in mice at doses up to 10,000 mg/kg.[10] However, some in vitro assays at high concentrations have indicated potential genotoxic activity.[11]

## Experimental Protocols

Detailed experimental protocols for assessing the toxicity of **urea oxalate** are not available in the literature. However, standard methodologies as prescribed by the Organisation for Economic Co-operation and Development (OECD) should be followed.

### Acute Oral Toxicity (as per OECD Guideline 423)

This protocol provides a method for determining the acute oral toxicity of a substance.

- Test Animals: Healthy, young adult rats of a single sex (typically females) are used.
- Housing and Feeding: Animals are housed in standard conditions with free access to food and water.
- Dose Administration: The test substance is administered orally by gavage in a stepwise procedure using a limited number of animals at each step. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.
- Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
- Endpoint: The test allows for the classification of the substance into one of five toxicity categories based on the observed mortality.

## In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (as per OECD Guideline 404)

This in vitro method assesses the skin irritation potential of a substance.

- **Test System:** A reconstructed human epidermis model is used.
- **Procedure:** The test chemical is applied topically to the skin tissue model for a defined period (e.g., 60 minutes).
- **Viability Assessment:** Following exposure and a post-incubation period, cell viability is measured using a colorimetric assay (e.g., MTT assay).
- **Endpoint:** A chemical is identified as an irritant if the tissue viability is reduced below a defined threshold (typically  $\leq 50\%$ ) compared to the negative control.

## Acute Eye Irritation/Corrosion (as per OECD Guideline 405)

This in vivo test evaluates the potential of a substance to cause eye irritation or corrosion.

- **Test Animals:** Healthy adult albino rabbits are used.
- **Procedure:** A single dose of the test substance is applied to the conjunctival sac of one eye. The other eye serves as a control.
- **Observation:** The eyes are examined at specific intervals (1, 24, 48, and 72 hours) and scored for corneal opacity, iris lesions, and conjunctival redness and swelling.
- **Endpoint:** The substance is classified based on the severity and reversibility of the observed eye lesions.

## Bacterial Reverse Mutation Test (Ames Test) (as per OECD Guideline 471)

This in vitro test is used to assess the mutagenic potential of a substance.

- **Test System:** Strains of *Salmonella typhimurium* and *Escherichia coli* that are auxotrophic for a specific amino acid (histidine or tryptophan, respectively) are used.<sup>[12]</sup>
- **Procedure:** The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix).
- **Endpoint:** The number of revertant colonies (bacteria that have regained the ability to synthesize the essential amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.<sup>[12]</sup>

## Signaling Pathways

### Oxalate-Induced Renal Cell Injury

Oxalate exposure can induce a cascade of cellular events in renal epithelial cells, leading to injury and contributing to the formation of kidney stones. The primary mechanisms involve the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and the activation of inflammatory and stress-related signaling pathways.

Caption: Oxalate-induced renal cell injury pathway.<sup>[13]</sup>

### Urea-Induced Cytotoxicity

High concentrations of urea can be cytotoxic, primarily through mechanisms that are not fully elucidated but are known to induce cell cycle arrest and apoptosis. In ruminant animals, the primary mechanism of toxicity is different and relates to the rapid enzymatic hydrolysis of urea to ammonia in the rumen.

Caption: Mechanisms of urea-induced toxicity.

## Handling and Safety Precautions

### Personal Protective Equipment (PPE)

- **Eye/Face Protection:** Wear chemical safety goggles and/or a face shield.
- **Skin Protection:** Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

- Respiratory Protection: In case of insufficient ventilation or when handling large quantities that may generate dust, use a NIOSH-approved respirator.

## Handling

- Avoid contact with skin, eyes, and clothing.
- Avoid breathing dust.
- Use in a well-ventilated area.
- Wash hands thoroughly after handling.

## Storage

- Store in a tightly closed container in a cool, dry, and well-ventilated area.
- Keep away from incompatible materials such as strong oxidizing agents.

## First Aid Measures

- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention.
- Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Get medical attention immediately.
- Ingestion: Do NOT induce vomiting. If the person is conscious, give large amounts of water to drink. Get medical attention immediately.

## Conclusion

**Urea oxalate** should be handled with care due to its classification as a hazardous substance. While specific toxicological data for the compound is limited, the known toxicities of urea and oxalate indicate that it is harmful if swallowed and can cause skin, eye, and respiratory irritation. Researchers and professionals in drug development should adhere to strict safety

protocols, including the use of appropriate personal protective equipment and proper handling and storage procedures. Further toxicological studies on **urea oxalate** are warranted to fully characterize its safety profile.

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- To cite this document: BenchChem. [Health and Safety Considerations for Urea Oxalate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b145975#health-and-safety-considerations-for-urea-oxalate]

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